molecular formula C14H14BNO3 B1393146 3-(p-Tolylcarbamoyl)phenylboronic acid CAS No. 1072946-03-2

3-(p-Tolylcarbamoyl)phenylboronic acid

Cat. No.: B1393146
CAS No.: 1072946-03-2
M. Wt: 255.08 g/mol
InChI Key: CCZJEJMKNHPTNG-UHFFFAOYSA-N
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Description

3-(p-Tolylcarbamoyl)phenylboronic acid is a chemical compound with the molecular formula C14H14BNO3 and a molecular weight of 255.08 . It is a solid substance that is typically stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenylboronic acid group attached to a p-tolylcarbamoyl group . The phenylboronic acid group contains a boron atom bonded to an oxygen atom and a phenyl group, while the p-tolylcarbamoyl group contains a carbonyl group (C=O) attached to an amine group (NH2) and a methyl-substituted phenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to undergo several types of reactions. They can form reversible covalent complexes with diols and polyols, a property that is often used in molecular recognition . Boronic acids can also participate in coupling reactions, such as the Suzuki reaction .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 71.0±0.4 cm3, and its surface tension is 55.0±5.0 dyne/cm . The compound has a molar volume of 204.0±5.0 cm3 .

Scientific Research Applications

  • Insulin Delivery at Physiological pH : An amphiphilic block glycopolymer, poly(d-gluconamidoethyl methacrylate-block-3-acrylamidophenylboronic acid), exhibits glucose-responsive properties at physiological conditions. This polymer forms nanoparticles that are promising for insulin delivery in diabetes treatment due to their glucose sensitivity and cytocompatibility (Guo et al., 2014).

  • Selective Enrichment of Glycoproteins/Glycopeptides : Phenylboronic acid-functionalized magnetic nanoparticles have been synthesized for biomedical applications, particularly in biomarker research. These nanoparticles demonstrate enhanced binding capacity to glycoproteins, making them useful for selective enrichment and identification in biomedical research (Zhang et al., 2015).

  • Optical Modulation in Nanotechnology : Phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes show a clear link between their molecular structure and optical properties. This finding is crucial for applications in saccharide recognition and the development of smart biomimetic nanochannel systems (Mu et al., 2012).

  • Tumor Targeting and Penetration : Nanoparticles decorated with phenylboronic acid have been shown to enhance tumor targeting and penetration. This is particularly significant for drug delivery systems aiming at improved tumor accumulation and antitumor effect (Wang et al., 2016).

  • Drug Delivery Systems and Biosensors : Phenylboronic acid-based materials, particularly in nanogels, micelles, and mesoporous silica nanoparticles forms, are being extensively studied for their potential in constructing glucose-responsive systems for insulin delivery and biosensors applications (Ma & Shi, 2014).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Properties

IUPAC Name

[3-[(4-methylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO3/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(9-11)15(18)19/h2-9,18-19H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZJEJMKNHPTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674440
Record name {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-03-2
Record name {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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